
AGK2
概要
説明
AGK2は、脱アセチル化またはADPリボシル化転移酵素活性を示すサーチュインタンパク質ファミリーのメンバーであるサーチュイン2(SIRT2)の選択的阻害剤です。 サーチュイン2は主に細胞質に局在し、細胞周期制御、オートファジー、ミエリン化、神経変性などの様々な細胞プロセスにおいて重要な役割を果たしています 。 This compoundは、特に神経変性疾患や癌において、その潜在的な治療的応用のために広く研究されてきました .
科学的研究の応用
Neurodegeneration and Aging
AGK2 has been investigated for its role in neurodegenerative diseases. Research indicates that inhibiting SIRT2 can influence neurodegenerative pathways, particularly in models of Huntington's disease. This compound treatment has been associated with alterations in cellular mechanisms that contribute to neuronal cell death, suggesting a protective role against neurodegeneration .
Case Study:
- Objective: To assess the impact of this compound on neuronal cell viability under oxidative stress.
- Findings: this compound treatment reduced cell necrosis in PC12 cells subjected to oxidative stress without affecting autophagy, indicating its potential as a neuroprotective agent.
Cancer Research
This compound's inhibition of SIRT2 has implications in cancer biology, particularly concerning tumorigenesis and metastasis. Studies have shown that this compound can enhance the rigidity of cancer cell nuclei and alter cytoskeletal organization, which may influence cancer cell migration and invasion.
Key Findings:
- Perinuclear Cytoskeletal Organization: this compound treatment promotes hyperacetylation of α-tubulin and enhances perinuclear organization in MDA-MB-231 breast cancer cells, leading to increased nuclear stiffness .
- Impact on Migration: Scratch-wound assays demonstrated that SIRT2 inhibition by this compound resulted in polarity defects and impaired migratory capacity of cancer cells .
Viral Infections
This compound has shown promise as an antiviral agent, particularly against Hepatitis B Virus (HBV). Research indicates that this compound effectively reduces HBV replication in vitro and in vivo by decreasing viral RNA levels and protein expression.
Case Study:
- Objective: Evaluate the antiviral effects of this compound on HBV-infected cells.
- Results: Treatment with this compound led to significant reductions in HBV DNA levels and associated antigens (HBsAg and HBeAg) both in infected cell lines and transgenic mouse models .
Liver Fibrosis
Recent studies have explored the effects of this compound on liver fibrosis induced by D-galactose. Inhibition of SIRT2 by this compound was found to ameliorate liver function, reduce inflammation, and mitigate fibrosis progression.
Research Findings:
- Liver Function Improvement: this compound treatment improved liver function markers and reduced fibrotic changes in animal models subjected to D-galactose-induced liver injury .
Summary Table of Applications
作用機序
AGK2は、主にサーチュイン2(SIRT2)の阻害を通じてその効果を発揮します。 サーチュイン2は、標的タンパク質を脱アセチル化することによって様々な細胞プロセスを調節するNAD±依存性脱アセチル化酵素です 。 This compoundによるサーチュイン2の阻害は、アセチル化タンパク質の蓄積につながり、これは遺伝子発現、細胞周期の進行、アポトーシスを調節することができます 。 This compoundは、サーチュイン2の活性部位と相互作用し、NAD+の結合およびその後の標的タンパク質の脱アセチル化を阻害することが示されています .
類似の化合物との比較
This compoundは、いくつかのサーチュイン2阻害剤の1つであり、その高い選択性と効力があります。類似の化合物には以下が含まれます。
化合物4.27: NAD+結合部位も標的とする強力なサーチュイン1阻害剤.
フルバスタチンナトリウム: コンピュータシミュレーションとインビトロスクリーニングを通じて、潜在的なサーチュイン2阻害剤として特定されました.
This compoundは、他のサーチュインアイソフォームよりもサーチュイン2に対する高い選択性を持っているため、様々な生物学的プロセスにおけるサーチュイン2の特定の機能を研究するための貴重なツールです .
生化学分析
Biochemical Properties
AGK2 interacts with the enzyme SIRT2, inhibiting its activity . This interaction is selective and reversible, with this compound showing little to no effect on other sirtuins such as SIRT1 and SIRT3 at concentrations over 40 μM . The inhibition of SIRT2 by this compound leads to an increase in the acetylation of tubulin heterodimers .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, in HeLa cells expressing SIRT2-myc, this compound effectively inhibited SIRT2-myc activity . In H4 cells transfected with α-Syn, this compound dose-dependently reduced α-Syn-mediated toxicity . In primary rat astrocytes, this compound significantly inhibited astrocyte viability and proliferation and also inhibited astrocyte activation induced by beta amyloid 1-42 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to SIRT2, inhibiting its deacetylase activity . This leads to an increase in the acetylation of α-tubulin, a substrate of SIRT2 . The increased acetylation of α-tubulin has been linked to the neuroprotective effects of this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied, particularly in the context of neurodegenerative diseases. For example, in a mouse model of Parkinson’s disease, this compound was found to rescue dorsomedial neurons in a dose-dependent manner .
Metabolic Pathways
This compound is involved in the regulation of the SIRT2 pathway . By inhibiting SIRT2, this compound can modulate the acetylation status of α-tubulin, a key component of the cell’s cytoskeleton .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Since this compound is a SIRT2 inhibitor and SIRT2 is mainly expressed in the cytoplasm of neurons , it is reasonable to infer that this compound may also be localized in the cytoplasm where it can interact with its target.
準備方法
合成経路および反応条件
AGK2は、以下の主要なステップを含む多段階プロセスによって合成することができます。
コア構造の形成: 合成は、コア構造の調製から始まり、これは2,5-ジクロロベンズアルデヒドとフルフラールを塩基の存在下で反応させてフラン環を形成することによって行われます.
シアノ基の導入: シアノ基は、フラン誘導体とマロンジニトリルとの間でクネーフェナーゲル縮合反応を行うことによって導入されます.
キノリン環の形成: 最後のステップは、中間体を2-アミノベンゾニトリルと反応させてキノリン環を形成し、this compoundを生成することです.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模生産のために最適化されています。 これには、高スループット反応器、効率的な精製技術、および最終製品の純度と一貫性を保証するための厳格な品質管理措置の使用が含まれます .
化学反応の分析
反応の種類
AGK2は、以下を含むいくつかの種類の化学反応を起こします。
酸化: This compoundは、特にフラン環で酸化反応を起こし、様々な酸化誘導体を生成することができます.
一般的な試薬と条件
生成される主要な生成物
科学研究への応用
類似化合物との比較
AGK2 is one of several Sirtuin 2 inhibitors, and it is known for its high selectivity and potency. Similar compounds include:
Compound 4.27: A potent Sirtuin 1 inhibitor that also targets the NAD+ binding site.
Fluvastatin Sodium: Identified as a potential Sirtuin 2 inhibitor through computational and in vitro screening.
This compound is unique in its high selectivity for Sirtuin 2 over other sirtuin isoforms, making it a valuable tool for studying the specific functions of Sirtuin 2 in various biological processes .
生物活性
AGK2, a selective inhibitor of SIRT2 (Sirtuin 2), has been the focus of various studies due to its significant biological activities, particularly in the context of viral infections, cancer therapy, and cellular mechanisms. This article synthesizes current research findings on this compound's biological activity, highlighting its effects on hepatitis B virus (HBV) replication, its role in enhancing vaccine efficacy against tuberculosis, and its potential as an anticancer agent.
This compound inhibits SIRT2, a class III histone deacetylase that plays a crucial role in various cellular processes including gene expression, cell cycle regulation, and apoptosis. By inhibiting SIRT2, this compound leads to increased acetylation of target proteins, which can affect cellular signaling pathways and gene expression profiles.
Inhibition of Hepatitis B Virus Replication
A pivotal study demonstrated that this compound significantly inhibits HBV replication in vitro and in vivo. The research utilized HepAD38 and HepG2-NTCP cell lines to assess this compound's impact on HBV RNA and DNA levels. Key findings include:
- Reduction in HBV RNA Levels : Treatment with this compound resulted in decreased levels of HBV total RNA and 3.5 kb RNA.
- Decreased HBV Core Protein : this compound treatment lowered the expression of HBc protein.
- Decreased HBsAg and HBeAg : The secretion levels of these antigens were significantly reduced post-treatment.
- In Vivo Validation : In HBV transgenic mouse models, this compound treatment led to a time-dependent decrease in serum HBV DNA levels and associated antigens (HBsAg/HBeAg) .
Enhancement of Vaccine Efficacy Against Tuberculosis
This compound has also been shown to enhance the efficacy of the Bacillus Calmette–Guérin (BCG) vaccine against Mycobacterium tuberculosis. Inhibition of SIRT2 by this compound improved the immune response during primary infection and recurrence of tuberculosis. This study highlighted:
- Increased Stem Cell Activation : The inhibition of SIRT2 led to enhanced activation of mycobacteria-specific stem cells.
- Improved Immune Response : this compound treatment resulted in a more robust immune response to BCG vaccination .
Anticancer Properties
This compound's role as an anticancer agent has been extensively studied across various cancer cell lines. Its mechanisms include:
- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors like PUMA and NOXA.
- Cell Cycle Arrest : It induces G1 phase arrest by inhibiting cyclin D1 and CDKs (CDK4 and CDK6).
- Synergistic Effects with Chemotherapeutics : Studies have shown that this compound enhances the efficacy of paclitaxel (PAX) in breast cancer cells, demonstrating synergistic interactions that increase cytotoxicity .
Summary Table of Biological Activities
Case Studies
- Hepatitis B Virus Study : In a controlled experiment using HepG2-NTCP cells infected with HBV, this compound treatment resulted in a significant reduction in both intracellular HBV DNA and secreted antigens over a period of seven days.
- Breast Cancer Study : A combination therapy approach using this compound with paclitaxel showed enhanced cytotoxic effects across multiple breast cancer subtypes, suggesting potential for personalized treatment regimens.
- Tuberculosis Study : The application of this compound alongside BCG vaccination demonstrated improved immune responses, indicating its potential utility as an adjuvant therapy.
特性
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20/h1-12H,(H,28,29)/b14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVENPFFEMUOOGK-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-28-4 | |
Record name | AGK-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304896284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGK-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AGK-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDF0L8606A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: AGK2 is a selective inhibitor of Sirtuin 2 (SIRT2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
A: this compound binds to SIRT2 and inhibits its deacetylase activity, preventing the removal of acetyl groups from lysine residues on target proteins [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This leads to increased acetylation of various proteins involved in diverse cellular processes.
ANone: The downstream effects of this compound are diverse and context-dependent, influencing various cellular pathways, including:
- Increased α-tubulin acetylation: leading to changes in microtubule stability and dynamics [].
- Increased p53 acetylation: potentially impacting cell cycle regulation and apoptosis [].
- Modulation of inflammatory responses: this compound has been shown to attenuate inflammatory responses in models of sepsis, asthma, and neuroinflammation [, , , , ].
- Regulation of cell proliferation and migration: this compound can inhibit cell proliferation and migration in various cancer cell lines [, , , ].
- Impact on glucose homeostasis and energy metabolism: Studies suggest that this compound may influence glucose metabolism and energy production in different cell types [, , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。